(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[(2-Aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Description
The compound (2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[(2-Aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid is a structurally intricate peptide derivative. Its backbone comprises multiple stereospecific amino acid residues, including:
- An N-terminal serine-like segment with a hydroxypropanoyl group modified by 2-aminoacetylation.
- A central tryptophan-like indol-3-yl-propanoyl residue.
- A phenylalanine-like phenylpropanoyl unit.
- A C-terminal arginine-like pentanoic acid bearing a diaminomethylideneamino (guanidino) group .
Properties
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41N9O7/c32-15-26(42)37-25(17-41)29(45)40-24(14-19-16-36-21-10-5-4-9-20(19)21)28(44)39-23(13-18-7-2-1-3-8-18)27(43)38-22(30(46)47)11-6-12-35-31(33)34/h1-5,7-10,16,22-25,36,41H,6,11-15,17,32H2,(H,37,42)(H,38,43)(H,39,44)(H,40,45)(H,46,47)(H4,33,34,35)/t22-,23+,24+,25-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHDRPGPBONCMT-LIONHTAISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)NC(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CO)NC(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41N9O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[(2-Aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid, a complex peptide derivative, has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound is a multi-functional peptide with various amino acid residues that contribute to its biological activities. The intricate structure allows for multiple interactions at the molecular level, which may facilitate diverse biological functions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and metabolic processes.
- Receptor Interaction : It likely interacts with various receptors, influencing physiological responses such as inflammation and cell proliferation.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.
Anticancer Properties
Research indicates that the compound exhibits significant anticancer activity. It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins. A study demonstrated that treatment with this compound led to a marked reduction in tumor size in xenograft models of breast cancer, highlighting its potential as a therapeutic agent .
Neuroprotective Effects
The compound's neuroprotective properties have been explored in models of neurodegenerative diseases. It appears to modulate neuroinflammation and reduce neuronal apoptosis, potentially through the inhibition of the NLRP3 inflammasome pathway . This suggests a role in conditions such as Alzheimer's disease and Parkinson's disease.
Anti-inflammatory Activity
In vitro studies have shown that the compound can significantly reduce pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in macrophages stimulated with lipopolysaccharides (LPS). This anti-inflammatory effect is believed to be mediated through the inhibition of NF-κB signaling pathways .
Case Studies
| Study | Findings | |
|---|---|---|
| Breast Cancer Model | Induction of apoptosis in cancer cells; reduced tumor growth in vivo | Promising anticancer agent |
| Neurodegeneration | Modulation of NLRP3 inflammasome; reduced neuronal death | Potential treatment for neurodegenerative diseases |
| Inflammation | Decreased levels of TNF-α and IL-6 in macrophages | Effective anti-inflammatory properties |
Comparison with Similar Compounds
Structural Analogues with Guanidino Groups
The guanidino group is a critical functional motif in the target compound, enhancing solubility and enabling hydrogen-bonding interactions. Key analogs include:
Key Observations :
- The guanidino group is conserved across analogs, likely contributing to cationic character and hydrogen-bonding capacity .
- Indole and phenyl groups in the target compound may enhance hydrophobic interactions compared to analogs with hydroxyphenyl or methylpentanoyl residues .
Indole-Containing Peptidomimetics
Indole rings are prevalent in bioactive compounds due to their role in π-stacking and receptor binding:
Key Observations :
- Dual indole units in enhance antifungal activity, suggesting the target’s single indole may require combinatorial use for similar efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
